molecular formula C15H15FN4S2 B283554 3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine

3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine

Cat. No. B283554
M. Wt: 334.4 g/mol
InChI Key: BHTAVZKOVCKAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine is a chemical compound with potential applications in scientific research. It belongs to the class of triazole compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed to inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. It has also been shown to induce apoptosis in cancer cells, including breast cancer cells and lung cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine in lab experiments is its potential as a fluorescent probe for imaging applications. It also has potential as a therapeutic agent for the treatment of fungal, bacterial, and cancerous infections. However, one of the limitations of using this compound in lab experiments is its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine. One potential direction is the development of more efficient and less toxic synthesis methods. Another direction is the study of its potential as a therapeutic agent for the treatment of fungal, bacterial, and cancerous infections. Additionally, further studies are needed to fully understand its mechanism of action and potential as a fluorescent probe for imaging applications.

Synthesis Methods

3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-fluorobenzyl chloride with sodium sulfide and 3-methylthiophene-2-carbaldehyde in the presence of a base, followed by the reaction with sodium azide and reduction with palladium on carbon.

Scientific Research Applications

3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine has potential applications in scientific research. It has been studied for its antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

Molecular Formula

C15H15FN4S2

Molecular Weight

334.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H15FN4S2/c1-11-6-7-21-14(11)8-18-20-10-17-19-15(20)22-9-12-4-2-3-5-13(12)16/h2-7,10,18H,8-9H2,1H3

InChI Key

BHTAVZKOVCKAAO-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)CNN2C=NN=C2SCC3=CC=CC=C3F

Canonical SMILES

CC1=C(SC=C1)CNN2C=NN=C2SCC3=CC=CC=C3F

Origin of Product

United States

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